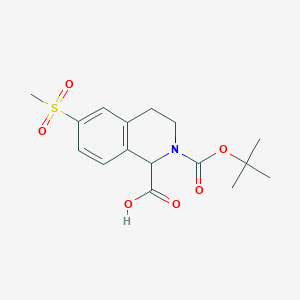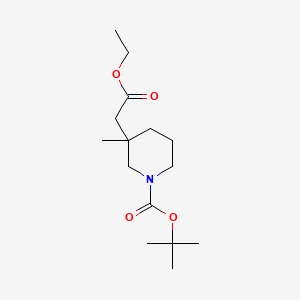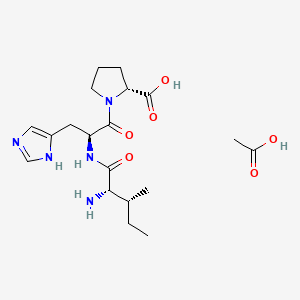
Angiotensin 1/2 (5-7) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiotensin 1/2 (5-7) acetate is a peptide with the sequence H2N-Ile-His-Pro-OH. It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver. Angiotensin is an oligopeptide and a hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of angiotensin peptides, including angiotensin 1/2 (5-7) acetate, often involves large-scale SPPS. This method is scalable and allows for the production of peptides in significant quantities. The use of automated peptide synthesizers enhances efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: Angiotensin 1/2 (5-7) acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
Angiotensin 1/2 (5-7) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Angiotensin 1/2 (5-7) acetate exerts its effects through the renin-angiotensin system. It binds to specific receptors on the surface of cells, leading to a cascade of intracellular events. These events include the activation of G-protein-coupled receptors, which in turn activate various signaling pathways. The primary molecular targets include angiotensin receptors, which mediate the peptide’s effects on blood pressure and fluid balance .
Comparison with Similar Compounds
Angiotensin II: A potent vasoconstrictor that plays a key role in blood pressure regulation.
Angiotensin I: A precursor to angiotensin II, converted by angiotensin-converting enzyme.
Angiotensin 1/2 (1-7): A peptide with vasodilatory effects, counteracting the actions of angiotensin II.
Uniqueness: Angiotensin 1/2 (5-7) acetate is unique in its specific sequence and its role within the renin-angiotensin system. Unlike angiotensin II, which primarily causes vasoconstriction, this compound has distinct biological activities that contribute to its potential therapeutic applications .
Properties
Molecular Formula |
C19H31N5O6 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
acetic acid;(2R)-1-[(2S)-2-[[(2S,3R)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H27N5O4.C2H4O2/c1-3-10(2)14(18)15(23)21-12(7-11-8-19-9-20-11)16(24)22-6-4-5-13(22)17(25)26;1-2(3)4/h8-10,12-14H,3-7,18H2,1-2H3,(H,19,20)(H,21,23)(H,25,26);1H3,(H,3,4)/t10-,12+,13-,14+;/m1./s1 |
InChI Key |
KESMRQYFHXNSOU-KPTCQZBZSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
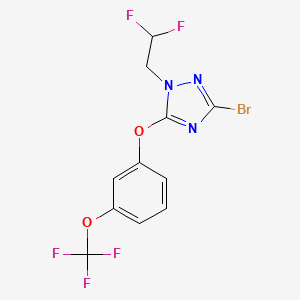
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
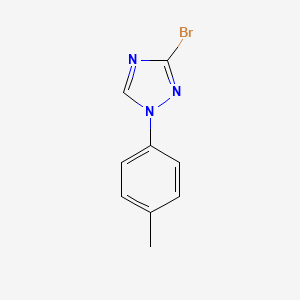

![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
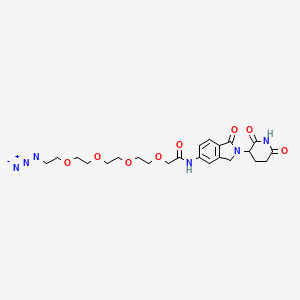
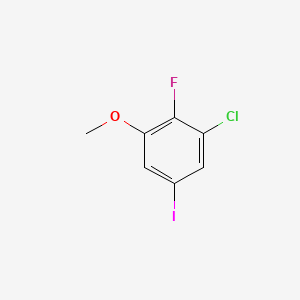
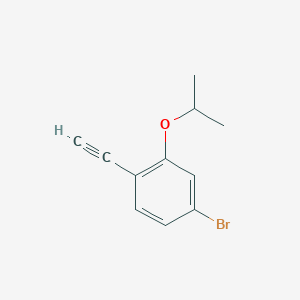
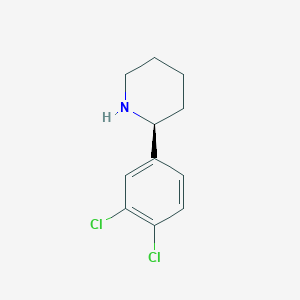
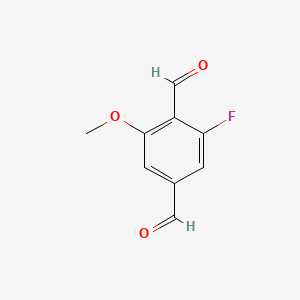
![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
